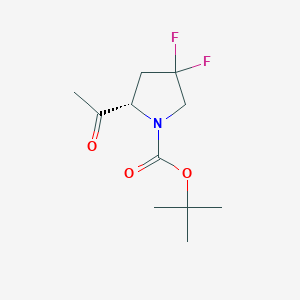

Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl compounds are widely used in organic chemistry due to their unique properties. They are often used as protecting groups because they are stable under a variety of conditions and can be removed selectively .

Synthesis Analysis

Tert-butyl esters are commonly synthesized using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The InChI key and molecular formula provide specific information about the compound’s structure .Chemical Reactions Analysis

Tert-butyl groups are known for their unique reactivity patterns. They are often used in chemical transformations and have implications in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various techniques. For example, the average mass and monoisotopic mass of a compound can be determined . Other properties such as temperature control and substrate concentration can also be analyzed .Wissenschaftliche Forschungsanwendungen

Catalysis and Metabolic Studies

One study investigates the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, highlighting the involvement of tert-butyl groups in oxidative metabolic pathways. The study provides insights into the oxidative demethylation mechanisms involving the tert-butyl moiety, which could be relevant for understanding the metabolic fate of compounds containing similar tert-butyl structures (Prakash et al., 2008).

Synthesis of Aryl-Tetrahydropyridine Derivatives

Another research focuses on coupling reactions of tert-butylcarbonyl-protected pyridine derivatives with arylboronic acids, leading to the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study demonstrates the compound's role in facilitating palladium-catalyzed coupling reactions, which are pivotal in synthesizing complex organic molecules (Wustrow & Wise, 1991).

Mechanistic Study in Acetylation Reactions

The mechanism of acetylation of tert-butanol catalyzed by 4-(dimethylamino)pyridine (DMAP) was explored, providing valuable insights into nucleophilic catalysis pathways. Understanding these mechanisms is essential for the development of efficient catalytic processes in organic synthesis (Xu et al., 2005).

Stereochemistry and Hydrogenation Reactions

Research on chiral (4-hydroxy-tetrafuranylidene)carboxylates presents the stereocontrolled synthesis of diastereomers through hydrogenation, showcasing the compound's application in producing stereochemically complex structures with potential pharmaceutical applications (Scheffler et al., 2002).

Synthetic Methods for Anticancer Intermediates

A synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in anticancer drug development, highlights the compound's significance in medicinal chemistry. This study showcases a rapid and high-yield synthetic route, emphasizing the importance of efficient synthetic strategies in drug discovery (Zhang et al., 2018).

Safety and Hazards

Eigenschaften

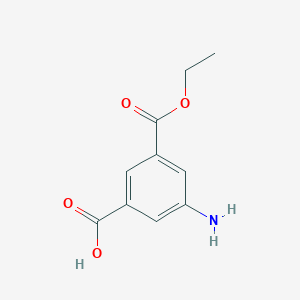

IUPAC Name |

tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGHRUGUZBVUFM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)

![(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2679831.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)

![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)

![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)

![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)

![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)